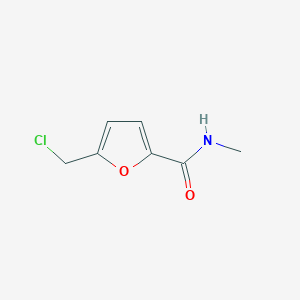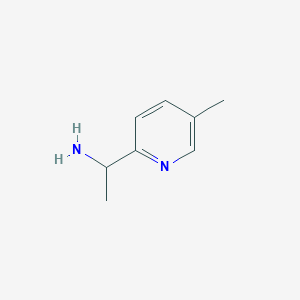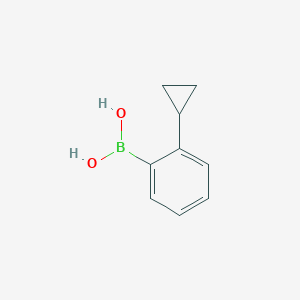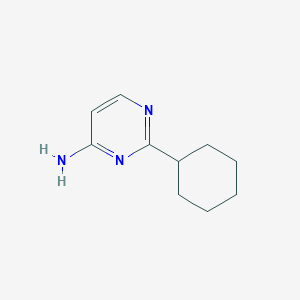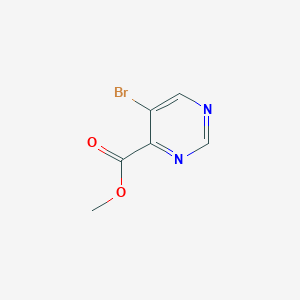
Methyl 5-bromopyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromopyrimidine-4-carboxylate” is 1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 . This code represents the molecular structure of the compound. A detailed analysis of the molecular structure would require more specific tools or software .
Physical And Chemical Properties Analysis
“Methyl 5-bromopyrimidine-4-carboxylate” is a solid at room temperature . It has a molecular weight of 217.02 g/mol . The compound has a topological polar surface area of 52.1 Ų . It has a complexity of 154 as computed by Cactvs 3.4.6.11 .
Applications De Recherche Scientifique
Pyrimidine derivatives, in general, have been widely used in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties. The synthesis and pharmacological evaluation of novel triazole incorporated pyrimidine derivatives have been reported . The methods of synthesis usually involve the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol .
Pyrimidine derivatives, in general, have been widely used in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties. The synthesis and pharmacological evaluation of novel triazole incorporated pyrimidine derivatives have been reported . The methods of synthesis usually involve the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol .
Safety And Hazards
“Methyl 5-bromopyrimidine-4-carboxylate” is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 5-bromopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQZWPAEGFTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672209 | |
| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromopyrimidine-4-carboxylate | |
CAS RN |
1009826-93-0 | |
| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

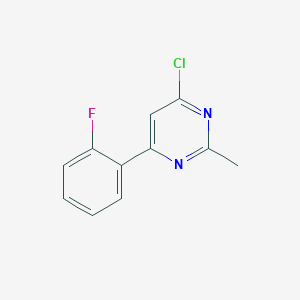
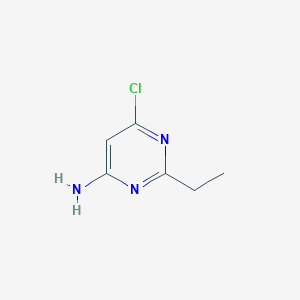
![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
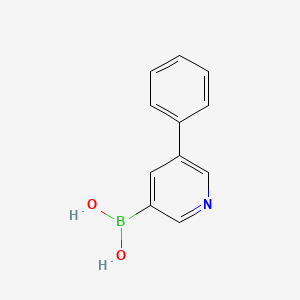
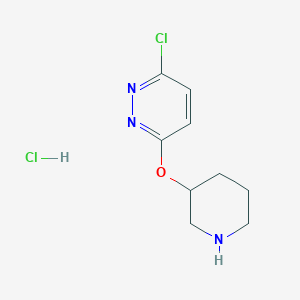
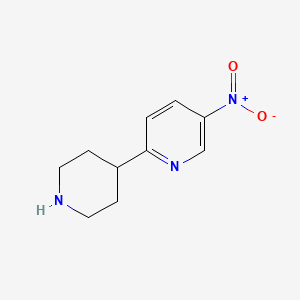
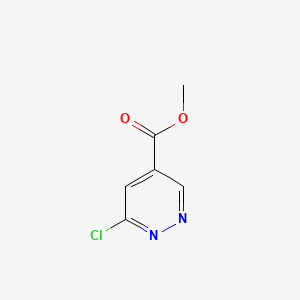


![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
